molecular formula C8H15NO2 B13064408 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine

3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine

Cat. No.: B13064408
M. Wt: 157.21 g/mol
InChI Key: MSFWSELRJMZGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Four-Membered Heterocycles in Pharmaceutical Design

Four-membered heterocycles, once considered synthetically challenging, are now increasingly recognized for their value in medicinal chemistry. Their inherent ring strain and distinct three-dimensional geometries can impart favorable characteristics to bioactive molecules.

Azetidines are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. nih.gov Their satisfactory stability and molecular rigidity make them attractive components in drug discovery. nih.gov The azetidine (B1206935) ring can serve as a rigid core to which various functional groups can be attached, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets. enamine.net This has led to their inclusion in numerous approved drugs and clinical candidates. chemrxiv.org

The tetrahydropyran (B127337) (THP) ring, a saturated six-membered ether, is a prevalent feature in many biologically active natural products and synthetic compounds. guidechem.comresearchgate.net Its non-planar, chair-like conformation allows for the introduction of stereochemical diversity, which is crucial for specific molecular recognition. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, further contributing to binding affinity. chemrxiv.org

Conformational Rigidity and Predefined Spatial Orientation in Molecular Design

The conformational rigidity of both azetidine and tetrahydropyran scaffolds is a key advantage in drug design. By restricting the conformational flexibility of a molecule, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinity. enamine.netresearchgate.net This predefined spatial orientation of molecular fragments allows for a more rational approach to structure-based drug design, enabling chemists to design molecules that fit precisely into a target's binding site. enamine.netnih.gov

Therapeutic Relevance of Azetidine and Tetrahydropyran-Containing Compounds

The versatility of azetidine and tetrahydropyran scaffolds is reflected in the broad range of therapeutic areas where compounds containing these rings have shown efficacy.

Azetidine-Containing Compounds: Azetidine derivatives have demonstrated a wide array of pharmacological activities, including:

Anticancer nih.govmedwinpublishers.com

Antibacterial and Antimicrobial nih.govmedwinpublishers.com

Antiviral nih.gov

Anti-inflammatory nih.gov

Antidiabetic nih.gov

Central Nervous System (CNS) disorders nih.govsciencedaily.com

Table 1: Examples of Therapeutic Applications of Azetidine Derivatives
Therapeutic AreaExample Compound/Activity
OncologyTZT-1027 analogues, STAT3 inhibitors acs.orgmdpi.com
Infectious DiseasesFluoroquinolone azetidines google.com
Neurological DisordersPromising for Parkinson's, Tourette's, ADD sciencedaily.com
Anti-inflammatoryDocumented anti-inflammatory properties researchgate.net

Tetrahydropyran-Containing Compounds: The tetrahydropyran motif is found in numerous therapeutic agents with diverse applications:

Anticancer guidechem.comresearchgate.net

Antiviral, including HIV protease inhibitors researchgate.netnih.gov

Anti-inflammatory auctoresonline.org

Antidepressants and mood disorder treatments guidechem.com

ALK5 receptor inhibitors for cancer and fibrosis nih.gov

Table 2: Examples of Therapeutic Applications of Tetrahydropyran Derivatives
Therapeutic AreaExample Compound/Activity
OncologyBryostatin, Eribulin guidechem.com
Infectious DiseasesHIV protease inhibitors nih.gov
CNS DisordersNK1 receptor antagonists for depression guidechem.com
InflammationDocumented anti-inflammatory properties auctoresonline.org

Challenges and Opportunities in Incorporating Constrained Ring Systems into Chemical Entities

Despite their advantages, the synthesis of molecules containing strained ring systems like azetidines can be challenging due to their intrinsic ring strain. medwinpublishers.comrsc.org However, significant advancements in synthetic methodologies are overcoming these hurdles, providing greater access to a diverse range of substituted azetidines. chemrxiv.orgmagtech.com.cn The synthesis of medium-sized rings also presents notable challenges due to transannular strain and reduced degrees of freedom. nih.gov

The opportunity lies in the ability of these constrained rings to explore novel chemical space and target challenging biological systems. nih.govacs.org By combining the unique properties of both azetidine and tetrahydropyran scaffolds, as seen in 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine, medicinal chemists can create novel molecular architectures with potentially superior pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(oxan-4-yloxy)azetidine

InChI

InChI=1S/C8H15NO2/c1-3-10-4-2-7(1)11-8-5-9-6-8/h7-9H,1-6H2

InChI Key

MSFWSELRJMZGQL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2CNC2

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Azetidine (B1206935) Core on Biological Activity and Pharmacological Profiles

The four-membered saturated nitrogen heterocycle, azetidine, is a privileged scaffold in drug discovery. Its presence in a molecule can significantly influence biological activity and pharmacological profiles due to its unique stereochemical and electronic properties. nih.govresearchgate.net Compounds incorporating an azetidine moiety have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antibacterial, anti-inflammatory, and antiviral effects. nih.gov The inherent ring strain and non-planar geometry of the azetidine ring can impart a degree of conformational rigidity, which can be advantageous for binding to specific biological targets. nih.gov

The stereochemistry of the azetidine ring is a critical determinant of a molecule's potency and selectivity. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov In the context of 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine, the carbon atom at the 3-position of the azetidine ring, where the ether linkage is attached, is a chiral center.

The spatial arrangement of the tetrahydropyranoxy group will dictate how the molecule orients itself within a binding pocket. One enantiomer may form optimal interactions with key amino acid residues, leading to high potency, while the other enantiomer may bind with lower affinity or even interact with a different target altogether. nih.gov For instance, studies on azetidine-2,3-dicarboxylic acids have shown that different stereoisomers exhibit distinct affinities and agonist activities at NMDA receptor subtypes. nih.gov Specifically, the L-trans isomer displayed the highest affinity, highlighting the profound impact of stereochemistry on biological activity. nih.gov

The enantiomeric purity of this compound would therefore be crucial for achieving a desired therapeutic effect and minimizing off-target activities.

Table 1: Hypothetical Influence of Azetidine Stereochemistry on Receptor Binding
EnantiomerHypothetical Receptor InteractionExpected Potency
(R)-3-((tetrahydro-2H-pyran-4-yl)oxy)azetidineOptimal fit in binding pocket, forming key hydrogen bonds and hydrophobic interactions.High
(S)-3-((tetrahydro-2H-pyran-4-yl)oxy)azetidineSteric hindrance with a key residue, leading to suboptimal binding.Low

Modifications to the azetidine ring, either at the nitrogen atom or the ring carbons, can dramatically alter the pharmacological profile of the parent compound. The nitrogen atom of the azetidine ring is a key site for substitution, which can influence properties such as basicity, lipophilicity, and the potential for hydrogen bonding.

Substituents on the carbon atoms of the azetidine ring can also have a profound impact. For example, the introduction of a hydroxyl group could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity. Conversely, a bulky substituent could introduce steric hindrance, reducing or abolishing activity.

Contribution of the Tetrahydropyran (B127337) Moiety to Molecular Recognition and Binding

The tetrahydropyran (THP) ring is a common structural motif in many natural products and synthetic bioactive molecules. Its inclusion in this compound is expected to significantly contribute to the molecule's ability to engage in molecular recognition and binding processes.

Furthermore, the tetrahydropyran ring adopts a chair conformation, similar to cyclohexane (B81311). nih.gov This conformational preference can pre-organize the molecule into a specific three-dimensional shape that is complementary to the target binding site. The rigidity of the THP ring can reduce the entropic penalty upon binding, leading to a more favorable binding free energy. The puckering of the ring can also influence the orientation of substituents, which in turn affects their interactions with the receptor. nih.gov

The introduction of substituents on the tetrahydropyran ring offers a versatile strategy for fine-tuning the pharmacological properties of this compound. The nature, size, and position of these substituents can influence potency, selectivity, and pharmacokinetic properties.

For instance, in a series of HMG-CoA reductase inhibitors, the introduction of substituents at the 3- and 4-positions of a pyrrole (B145914) ring attached to a tetrahydropyran-2-one moiety substantially increased inhibitory potency. nih.gov By analogy, substituents on the THP ring of the target compound could engage in additional interactions with the biological target. For example, a hydroxyl group could form a hydrogen bond, while a lipophilic group could interact with a hydrophobic pocket.

Table 2: Potential Effects of Substituents on the Tetrahydropyran Ring
Position of SubstitutionType of SubstituentPotential Impact on ActivityRationale
C2/C6MethylMay increase lipophilicity and van der Waals interactions.Fills a small hydrophobic pocket.
C3/C5HydroxylCould increase potency through hydrogen bonding.Acts as a hydrogen bond donor/acceptor.
C4FluorineMay enhance binding affinity and metabolic stability.Can participate in favorable electrostatic interactions and block metabolic sites.

Pharmacophoric Significance of the Ether Linkage between the Azetidine and Tetrahydropyran Moieties

The ether linkage that connects the azetidine and tetrahydropyran rings is not merely a passive linker but an important pharmacophoric element. The oxygen atom of the ether can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule.

Optimization of Ligand Efficiency and Binding Affinity within the Chemical Series

The journey of a hit compound towards a lead candidate is critically dependent on the meticulous optimization of its binding affinity for the target protein and its ligand efficiency (LE). Ligand efficiency is a key metric that relates the binding energy of a molecule to its size, typically the number of non-hydrogen atoms. nih.govnih.govcsmres.co.uk It serves as a guide to ensure that increases in potency are not merely a consequence of increased molecular weight, which can often lead to suboptimal pharmacokinetic properties. core.ac.uk

For chemical series rooted in the this compound scaffold, research efforts are directed at identifying key structural modifications that positively impact these parameters. The azetidine ring, a four-membered saturated heterocycle, offers a rigid core that can orient substituents in defined vectors, which is advantageous for targeted binding interactions. nih.govrsc.org The tetrahydropyran (THP) moiety, on the other hand, is often employed to improve aqueous solubility and introduce a polar vector, which can engage with hydrophilic pockets in a target's binding site. nih.govorganic-chemistry.org

Systematic modifications to both the azetidine and tetrahydropyran rings, as well as the connecting ether linkage, are undertaken to probe the SAR. For instance, substitution on the azetidine nitrogen is a common strategy to modulate potency and physicochemical properties. The introduction of small alkyl or aryl groups can lead to significant changes in binding affinity, depending on the topology of the target's active site.

To illustrate the impact of such modifications, consider the hypothetical data in the interactive table below, which showcases how variations on the core scaffold could influence key drug discovery parameters.

Compound IDR1 (on Azetidine-N)R2 (on THP)Binding Affinity (Ki, nM)Ligand Efficiency (LE)
1 HH1500.28
1a MethylH750.30
1b EthylH500.31
1c PhenylH2000.25
1d H4-Fluoro1200.29
1e H4-Methoxy1800.27

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of such data allows medicinal chemists to build a comprehensive understanding of the SAR. For example, the trend observed in compounds 1a and 1b might suggest that a small, lipophilic substituent on the azetidine nitrogen is favorable for binding. Conversely, the larger phenyl group in 1c could introduce steric hindrance, leading to a decrease in affinity. Modifications to the tetrahydropyran ring, as seen in 1d and 1e , can also be explored to fine-tune interactions and properties.

Exploration of Chemical Space through Scaffold Modifications and Hybridization

While optimization within a given chemical series is crucial, the exploration of novel chemical space through more significant structural changes is equally important for identifying compounds with superior properties. dundee.ac.uk Two powerful strategies in this endeavor are scaffold modification (or "scaffold hopping") and molecular hybridization.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric elements responsible for biological activity. nih.govresearchgate.net In the context of this compound, this could involve replacing the azetidine or tetrahydropyran ring with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, the azetidine ring could be replaced with an oxetane (B1205548) or cyclobutane (B1203170) ring to probe the importance of the nitrogen atom for activity or to modulate basicity and metabolic stability. researchgate.net

The goal of scaffold hopping is to discover new intellectual property, improve physicochemical or pharmacokinetic profiles, or overcome liabilities associated with the original scaffold. nih.gov The design of new scaffolds is often guided by computational modeling to ensure that the new structures can adopt a similar conformation to the original active molecule.

Molecular hybridization, on the other hand, involves combining structural features from two or more different pharmacophores into a single molecule. This approach can lead to compounds with dual activity or can result in synergistic improvements in potency and other drug-like properties. For instance, a known pharmacophore from a different chemical series that targets a sub-pocket of the same protein could be appended to the this compound core.

An example of a scaffold modification could be the replacement of the tetrahydropyran ring with a spirocyclic system, a strategy that can increase molecular complexity and three-dimensionality, often leading to improved selectivity and metabolic stability. The synthesis of diverse azetidine-based scaffolds is an active area of research to facilitate such explorations. nih.gov

Bioisosteric replacement is another key tool in the medicinal chemist's arsenal, which involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. acs.org For the ether linkage in this compound, bioisosteric replacements such as an amine, amide, or a short alkyl chain could be explored to modulate bond angles, flexibility, and hydrogen bonding capacity. drugbank.com

Through these advanced strategies of scaffold modification and hybridization, researchers can systematically explore the chemical space around the this compound core, aiming to identify next-generation compounds with enhanced therapeutic potential.

An article on the target identification and mechanism of action of this compound cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific information regarding the biological targets, mechanism of action, or the detailed biochemical and cellular studies for this particular chemical compound.

The provided outline requires in-depth, scientifically validated data for the following sections:

Target Identification and Elucidation of Mechanism of Action

Delineation of Downstream Signaling Pathways and Cellular Responses

This level of detail, including binding site analysis, characterization of target modulation, and downstream signaling, is established through extensive preclinical research that does not appear to be published for 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine.

While research exists on related chemical structures, such as derivatives of azetidine (B1206935), this information is not directly applicable to the specific compound and would amount to speculation. rsc.org For instance, studies on other complex molecules containing a tetrahydropyran (B127337) ring have been conducted in the context of ALK5 receptor inhibition, but these findings are specific to the studied derivatives and cannot be extrapolated to this compound. nih.gov

Without dedicated research on this compound, any attempt to create an article based on the requested outline would lack the necessary scientific accuracy and detail. Further research and publication in peer-reviewed scientific journals are required to elucidate the pharmacological profile of this compound.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The in vitro pharmacological assessment of novel chemical entities is a critical step in the drug discovery process. For the compound 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine, a comprehensive in vitro characterization would be essential to determine its biological activity and potential as a therapeutic agent. This would involve a series of assays to elucidate its interaction with specific biological targets and its effects on cellular functions. As of the current literature review, specific data for the in vitro pharmacological characterization of this compound are not publicly available. The following sections outline the standard methodologies that would be employed in such an investigation.

Receptor Binding and Functional Assays

To determine if this compound interacts with specific receptors, radioligand binding assays are typically performed. These assays measure the affinity of the compound for a target receptor by quantifying the displacement of a known radioactive ligand. The affinity is usually expressed as the inhibitory constant (Ki).

Following the determination of binding affinity, functional assays are conducted to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. These assays measure the biological response elicited by the compound, such as changes in second messenger levels (e.g., cAMP) or reporter gene activation. The potency of the compound is determined by its effective concentration (EC50) for agonists or its inhibitory concentration (IC50) for antagonists.

Hypothetical Receptor Binding and Functional Assay Data for this compound

Target Receptor Binding Affinity (Ki, nM) Functional Activity Potency (EC50/IC50, nM)
Receptor X 50 Agonist 120
Receptor Y >10,000 No activity -
Receptor Z 250 Antagonist 750

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Enzyme Kinetic Studies and Inhibition/Activation Profiling

If the intended target of this compound is an enzyme, its effect on the enzyme's activity would be investigated through kinetic studies. These studies determine whether the compound inhibits or activates the enzyme and provide insights into the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). The potency of enzyme inhibition is typically quantified by the IC50 value.

Cell-Based Assays for Efficacy, Potency, and Selectivity

Cell-based assays are crucial for evaluating the pharmacological effects of a compound in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, apoptosis, and changes in protein expression or signaling pathways. The efficacy (the maximum biological response), potency (EC50 or IC50), and selectivity (the compound's activity at the target of interest versus other targets) are key parameters determined from these studies. For instance, studies on other pyran derivatives have utilized cell viability assays to assess their antiproliferative effects.

Hypothetical Cell-Based Assay Data for this compound

Cell Line Assay Type Parameter Measured Result (IC50/EC50, µM)
Cancer Cell Line A Proliferation Cell Viability 15
Normal Cell Line B Cytotoxicity Cell Viability >100
Recombinant Cell Line (expressing Target X) Reporter Gene Gene Activation 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

The in vitro ADME properties of a compound are critical predictors of its in vivo pharmacokinetic behavior. These studies are essential for identifying potential liabilities early in the drug discovery process. While specific ADME data for this compound is not available, the standard assays to evaluate its profile are described below.

Metabolic Stability Profiling in Hepatic Systems

The metabolic stability of a compound is its susceptibility to metabolism, primarily by enzymes in the liver. This is a key determinant of a drug's half-life and oral bioavailability. In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes.

Liver Microsomes: These preparations contain phase I metabolic enzymes (e.g., cytochrome P450s) and are used to evaluate the initial rate of metabolism.

Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes, providing a more comprehensive assessment of metabolic stability.

The stability is typically reported as the percentage of the parent compound remaining over time or as the in vitro half-life (t1/2).

Hypothetical Metabolic Stability Data for this compound

Hepatic System Incubation Time (min) % Parent Compound Remaining In Vitro Half-life (t1/2, min)
Human Liver Microsomes 60 45 55
Rat Liver Microsomes 60 20 25
Human Hepatocytes 120 60 150
Rat Hepatocytes 120 35 80

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Membrane Permeability Assays

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. In vitro permeability is commonly assessed using cell-based (e.g., Caco-2) or artificial membrane (e.g., PAMPA) assays.

Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive and active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. PAMPA is a high-throughput method for predicting passive permeability.

The permeability is typically reported as the apparent permeability coefficient (Papp).

Hypothetical Membrane Permeability Data for this compound

Assay System Direction Apparent Permeability (Papp, 10⁻⁶ cm/s) Permeability Classification
Caco-2 Apical to Basolateral (A-B) 15 High
Caco-2 Basolateral to Apical (B-A) 12 -
PAMPA - 18 High

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Plasma Protein Binding Determination

There is no publicly available data on the plasma protein binding of this compound in human or any preclinical species.

Identification of Major Metabolites and Metabolic Pathways

No studies have been published that identify the major metabolites or elucidate the metabolic pathways of this compound.

In Vivo Pharmacokinetics (PK) Studies

Systemic Exposure and Elimination Half-Life Determination across Species

Information regarding the systemic exposure (such as AUC and Cmax) and the elimination half-life of this compound in any species is not available in the public scientific literature.

Tissue Distribution and Brain Penetration Assessment

There are no published studies detailing the tissue distribution or brain penetration of this compound.

Translational Preclinical Models for Disease State Assessment

No research has been made public that describes the use of this compound in any translational preclinical models for the assessment of disease states.

Computational and Chemoinformatic Approaches in Research on 3 Tetrahydro 2h Pyran 4 Yl Oxy Azetidine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules and their interactions with biological targets. These methods are crucial for understanding the molecular basis of a compound's activity.

Ligand-Protein Docking Studies for Binding Affinity Prediction and Pose Generation

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. vistas.ac.inwjbphs.com This method is instrumental in predicting the binding affinity and generating plausible binding poses, which can elucidate the mechanism of action. For a compound like 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine, docking studies would involve placing the molecule into the active site of a relevant biological target, such as an enzyme or receptor. The results would be scored based on factors like intermolecular forces, providing an estimate of the binding free energy. While specific docking studies for this compound are not readily found, research on other azetidinone derivatives has utilized molecular docking to predict binding modes and affinities with target proteins, thereby guiding the synthesis of new derivatives with potentially enhanced activity. vistas.ac.innih.govresearchgate.net

Conformational Analysis of the Compound and its Ligand-Bound State

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a small molecule like this compound is critical for its ability to bind to a biological target. enamine.net Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformations in both its free and protein-bound states. Molecular dynamics simulations can further reveal the dynamic behavior of the compound and how its conformation may adapt upon binding to a protein. youtube.comresearchgate.netnih.gov Understanding the conformational preferences of the azetidine (B1206935) and tetrahydropyran (B127337) rings is essential for designing molecules with optimal shapes for their intended targets.

Prediction of Molecular Interactions and Structural Determinants of Activity

Computational models are used to predict the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and its protein target. youtube.com For this compound, these studies would identify key amino acid residues in the binding pocket that interact with the ether oxygen, the azetidine nitrogen, or the tetrahydropyran ring. By understanding these structural determinants of activity, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve potency and selectivity. This approach has been applied to other heterocyclic compounds to elucidate their structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. tandfonline.com These models are built by analyzing a dataset of compounds with known activities or properties and identifying molecular descriptors that correlate with the observed outcomes. google.comresearchgate.net Although specific QSAR/QSPR studies for this compound were not identified, this methodology is widely applied to heterocyclic compounds in drug discovery. nih.gov A hypothetical QSAR study for a series of analogs of this compound would involve calculating various molecular descriptors and using statistical methods to build a predictive model for a particular biological endpoint.

A typical workflow for a QSAR study is presented in the table below.

StepDescription
1. Data Set Selection A diverse set of molecules with measured biological activity is chosen.
2. Molecular Descriptor Calculation 2D and 3D descriptors are computed for each molecule in the dataset.
3. Model Development Statistical methods are used to create a mathematical model.
4. Model Validation The model's predictive power is assessed using internal and external validation.

Pharmacophore Modeling and Virtual Screening for Hit Identification and Lead Optimization

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com A pharmacophore model for a target can be generated based on the structure of a known ligand-protein complex or a set of active molecules. This model can then be used as a 3D query to search large compound databases in a process called virtual screening to identify new "hit" compounds that match the pharmacophore and are therefore likely to be active. nih.govcornell.edunih.govyoutube.com While no specific pharmacophore models based on this compound are documented, the structural features of this compound—a hydrogen bond acceptor (ether oxygen), a hydrogen bond donor/acceptor (azetidine nitrogen), and hydrophobic regions (the rings)—are typical elements of pharmacophore models.

In Silico Prediction of ADME and Pharmacokinetic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties of drug candidates early in the discovery process. nih.govgjpb.deresearchgate.netresearchgate.net These predictions help to identify compounds with favorable drug-like properties and flag potential liabilities, such as poor solubility or high toxicity. nih.gov For this compound, computational models could predict parameters like oral bioavailability, blood-brain barrier penetration, and metabolic stability. Studies on other azetidine-based scaffolds have shown that in silico ADME predictions can be validated with in vitro data, guiding the development of compounds with optimized pharmacokinetic profiles. nih.gov

The table below lists some common ADME parameters that can be predicted using computational tools.

ParameterDescriptionImportance in Drug Discovery
Solubility The ability of a compound to dissolve in a solvent.Affects absorption and formulation.
Permeability The ability of a compound to pass through biological membranes.Crucial for oral absorption and distribution.
Metabolic Stability The susceptibility of a compound to be broken down by metabolic enzymes.Influences the compound's half-life in the body.
Toxicity The potential of a compound to cause adverse effects.A key factor in determining the safety of a drug candidate.

Lack of Publicly Available Research Precludes Article Generation

A thorough search of scientific literature and databases has revealed no specific computational studies focused on elucidating the reaction mechanism for the synthesis of the chemical compound this compound. While computational and chemoinformatic approaches are widely used in chemical research to study reaction mechanisms, detailed findings, and data tables specific to the formation of this particular molecule are not available in the public domain.

Standard computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are often employed to map reaction pathways, determine transition state energies, and calculate thermodynamic properties for the synthesis of novel compounds. These studies provide crucial insights into the viability and optimization of synthetic routes. However, it appears that such detailed computational work on the synthesis of this compound has not been published or is not publicly accessible.

Without specific research findings, generating a scientifically accurate and detailed article that adheres to the user's strict outline, particularly for the section on "Computational Approaches for Reaction Mechanism Elucidation in Synthesis," is not possible. The creation of such content would require speculation and would not meet the standards of factual accuracy and reliance on verifiable sources.

Therefore, the requested article cannot be produced at this time due to the absence of foundational research on the topic.

Derivatization and Analog Design Strategies for Structural Optimization

Synthetic Diversification of the Azetidine (B1206935) and Tetrahydropyran (B127337) Moieties

The synthetic diversification of the 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine scaffold is centered on the independent or simultaneous modification of its two core heterocyclic components. The secondary amine of the azetidine ring is a primary handle for derivatization, while the tetrahydropyran ring offers sites for substitution to modulate physicochemical properties.

The azetidine moiety can be readily functionalized at the nitrogen atom. Common strategies include N-alkylation, N-acylation, and N-arylation to introduce a variety of substituents that can probe interactions with biological targets. For instance, the secondary amine can be converted to amides, sulfonamides, or ureas, providing diverse hydrogen bonding patterns and steric profiles. nih.gov The development of azetidine sulfonyl fluorides (ASFs) has introduced novel methods for creating 3-aryl-3-substituted azetidines, further expanding the accessible chemical space. nih.gov

The tetrahydropyran (THP) moiety can be diversified by introducing substituents on its carbon framework. While the parent scaffold is unsubstituted on the THP ring, synthetic routes can be designed to incorporate functional groups such as hydroxyls, amines, or alkyl chains. These modifications can influence solubility, polarity, and metabolic stability. Diversity-oriented synthesis approaches can be employed to generate libraries of substituted tetrahydropyrones, which can then be incorporated into the final scaffold. mdpi.com

Table 1: Synthetic Diversification Strategies

Moiety Reaction Type Reagents/Conditions Potential Modification
Azetidine N-Acylation Acid chlorides, Anhydrides, Base Introduction of amide functionalities
N-Alkylation Alkyl halides, Reductive amination Attachment of alkyl or aryl-alkyl groups
N-Arylation Buchwald-Hartwig or Ullmann coupling Formation of N-aryl azetidines
Sulfonylation Sulfonyl chlorides, Base Creation of sulfonamide derivatives
Tetrahydropyran Substitution Multi-step synthesis from functionalized THP precursors Introduction of alkyl, hydroxyl, or fluoro groups
Ring Modification Synthesis from alternative heterocyclic precursors Replacement of ring oxygen with S or N

Parallel Synthesis and Library Generation for High-Throughput Screening

Parallel synthesis is a key strategy for rapidly generating a large number of analogs from the this compound core for high-throughput screening (HTS). lifechemicals.com This approach enables the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of chemical diversity at specific points on the scaffold.

The process typically involves immobilizing the core scaffold or a key intermediate onto a solid support, followed by a series of chemical reactions with a diverse set of building blocks. mdpi.com For the this compound scaffold, the azetidine nitrogen is an ideal point for diversification in a parallel synthesis format. A library of carboxylic acids, sulfonyl chlorides, or isocyanates can be reacted with the core structure in separate wells of a microtiter plate to generate corresponding libraries of amides, sulfonamides, and ureas. This methodology allows for the creation of hundreds or thousands of distinct compounds efficiently, which can then be screened to identify initial hits with desired biological activity. mdpi.comontosight.ai

Table 2: Example of a Parallel Synthesis Library Design

Scaffold Reagent Set A (R-COCl) Reagent Set B (R-SO₂Cl) Resulting Library
3-((THP)oxy)azetidine Acetyl chloride Methanesulfonyl chloride Amide Library (R-CO-Azetidine)
Benzoyl chloride Benzenesulfonyl chloride Sulfonamide Library (R-SO₂-Azetidine)
Cyclohexanecarbonyl chloride Toluenesulfonyl chloride
(and 93 other diverse acid chlorides) (and 93 other diverse sulfonyl chlorides)

Application of Fragment-Based Drug Design (FBDD) and Fragment-Based Lead Discovery (FBLD) Principles

Fragment-Based Drug Design (FBDD) has become a powerful alternative to traditional HTS for identifying lead compounds. nih.gov FBDD utilizes small, low-molecular-weight molecules (fragments) to identify binding "hot spots" on a protein target. nih.gov The this compound scaffold itself can be viewed as a combination of two fragments (azetidine and tetrahydropyran) or as a single, more complex fragment.

If identified as a hit in a fragment screen, this scaffold can be optimized using several FBDD strategies:

Fragment Growing : This involves adding functional groups to the existing fragment to gain additional interactions with the target protein. For example, substituents could be added to the azetidine nitrogen or the THP ring to extend into nearby pockets. nih.govchemrxiv.org

Fragment Linking : If another fragment is found to bind in a proximal site on the target, a linker can be designed to connect the two fragments, often resulting in a significant increase in binding affinity. researchgate.net

Fragment Merging : This strategy involves combining the structural features of two or more overlapping fragments into a single, more potent molecule. nih.gov

The efficiency of FBDD lies in the quality of the interactions formed by the fragments, which often translate into leads with better physicochemical properties and higher ligand efficiency. nih.gov

Table 3: FBDD Strategies Applied to the Scaffold

Strategy Description Example Application
Fragment Growing Extending the fragment to occupy an adjacent binding pocket. Adding a benzyl (B1604629) group to the azetidine nitrogen to engage in a hydrophobic interaction.
Fragment Linking Connecting two independent fragments that bind in nearby sites. Designing a linker to connect the THP moiety to another fragment binding 5-10 Å away.
Fragment Merging Combining features of overlapping fragments into a single molecule. Incorporating a key functional group from another binding fragment onto the THP ring.

Design and Implementation of Linker Motifs and Conjugation Strategies

The this compound scaffold is well-suited for the attachment of linkers, enabling its conjugation to other molecules. This is particularly relevant for the development of targeted therapies, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). nih.govchemrxiv.org

The azetidine nitrogen serves as a convenient attachment point for a variety of linker types. The choice of linker is critical and depends on the intended application:

Flexible Linkers (e.g., polyethylene (B3416737) glycol (PEG) chains) can provide spatial separation and flexibility, allowing the conjugated moieties to adopt optimal orientations.

Rigid Linkers (e.g., alkyl or aryl groups) can provide better control over the distance and orientation between the scaffold and the conjugated partner.

Cleavable Linkers (e.g., containing ester or disulfide bonds) are designed to release the active molecule under specific physiological conditions, such as within a target cell.

Recent research has demonstrated the utility of azetidine derivatives in forming PROTAC linkers, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. nih.govchemrxiv.org

Bioisosteric Replacement Strategies for Property Modulation

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode. drughunter.comnih.gov This involves substituting a specific atom or group with another that has similar size, shape, and electronic properties. u-tokyo.ac.jp For the this compound scaffold, several bioisosteric replacements can be envisioned.

Azetidine Ring : The azetidine ring can be replaced with other four-membered rings like oxetane (B1205548) or cyclobutane (B1203170) to modulate basicity and hydrogen bonding capacity. Alternatively, it could be replaced with five-membered rings like pyrrolidine (B122466) or tetrahydrofuran (B95107) to alter ring strain and conformational flexibility. researchgate.net

Ether Linkage : The ether oxygen can be substituted with a sulfur atom (thioether), a methylene (B1212753) group (carbon-carbon bond), or a secondary amine to modify bond angles, lipophilicity, and metabolic stability.

Tetrahydropyran Ring : The oxygen atom within the THP ring could be replaced with sulfur (to form a thiane) or a protected nitrogen (to form a piperidine), which would significantly alter the polarity and hydrogen bonding potential of the moiety. Replacing the entire THP ring with a cyclohexane (B81311) or cyclopentyl group would decrease polarity and increase lipophilicity. nih.gov

These replacements can be used to address specific liabilities such as poor solubility, rapid metabolism, or off-target activity. nih.gov

Table 4: Potential Bioisosteric Replacements and Their Rationale

Original Moiety Bioisosteric Replacement Rationale for Replacement
Azetidine Oxetane Remove basic nitrogen, potentially improve metabolic stability.
Azetidine Cyclobutane Remove H-bond donor, decrease polarity.
Ether Linkage (-O-) Thioether (-S-) Increase lipophilicity, alter bond angle.
Ether Linkage (-O-) Methylene (-CH₂-) Remove H-bond acceptor, increase metabolic stability.
Tetrahydropyran Cyclohexane Decrease polarity, increase lipophilicity.
Tetrahydropyran Piperidine Introduce a basic center, add H-bond donor/acceptor potential.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Azetidine (B1206935)/Tetrahydropyran (B127337) Scaffolds

The structural characteristics of the azetidine and tetrahydropyran motifs suggest a broad potential for interaction with a diverse range of biological targets. Historically, azetidine derivatives have shown significant pharmacological activities, including anticancer, antibacterial, and effects on the central nervous system (CNS). nih.govmedwinpublishers.comnih.gov The incorporation of a tetrahydropyran ring, a common feature in many natural products, can further refine the scaffold's interaction with specific biological macromolecules.

Future research should systematically screen libraries based on the 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine core against various target classes. Key areas of interest include:

Kinases: Many kinase inhibitors feature heterocyclic scaffolds. The azetidine-tetrahydropyran structure could be functionalized to target specific kinases involved in oncogenic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) receptor I (also known as ALK5) or Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgnih.govnih.gov The STAT3 pathway, in particular, is a critical target in many cancers, and novel azetidine-based compounds have demonstrated potent inhibition of this protein. acs.orgnih.gov

G-Protein Coupled Receptors (GPCRs): The rigid azetidine core can orient substituents in precise vectors, making it suitable for designing ligands that fit into the well-defined binding pockets of GPCRs. This is particularly relevant for CNS disorders, where azetidine derivatives have already been explored as potential antidepressants. nih.govnih.gov

Enzymes in Infectious Disease: Azetidine-containing compounds, particularly β-lactams, have a long history as antibacterial agents. lifechemicals.com Novel, non-lactam azetidine scaffolds could be explored as inhibitors of essential bacterial or fungal enzymes, offering new avenues to combat antimicrobial resistance. medwinpublishers.comacgpubs.org

Table 1: Potential Biological Targets for Azetidine/Tetrahydropyran Scaffolds
Target ClassSpecific Example(s)Therapeutic AreaRationale
KinasesSTAT3, ALK5Oncology, FibrosisAzetidine scaffolds have shown potent inhibition of STAT3. acs.orgnih.gov Pyran-containing structures have targeted ALK5. nih.gov
GPCRsDopamine Receptors, Serotonin ReceptorsCentral Nervous System (CNS) DisordersThe rigid azetidine core is ideal for creating ligands with specific 3D orientations to fit receptor binding sites. nih.govnih.gov
Bacterial EnzymesTubulin Homologs (e.g., FtsZ), Dihydropyridine ReductaseInfectious DiseasesThe azetidine ring is a proven pharmacophore in antibacterial agents. medwinpublishers.comlifechemicals.com
N-Ribosyl HydrolasesInhibitors of N-ribosyl hydrolases and phosphorylasesAntiparasitic, CancerAzetidine-based inhibitors have shown potential as drug candidates in this class. lifechemicals.com

Development of Advanced Synthetic Methodologies for Enhanced Accessibility and Efficiency

A significant hurdle in the exploration of azetidine-containing compounds is the synthetic challenge associated with the construction of the strained four-membered ring. medwinpublishers.comrsc.org Traditional methods can be low-yielding and may not be amenable to the creation of diverse chemical libraries. Therefore, a key area of future research is the development of more efficient and versatile synthetic routes to this compound and its derivatives.

Recent advances in synthetic organic chemistry offer promising strategies:

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)-H bonds has emerged as a powerful method for constructing azetidine rings with high efficiency and low catalyst loadings. nih.gov Adapting this methodology could provide a direct route to functionalized azetidines that can be subsequently coupled with a tetrahydropyran moiety.

Lanthanide-Catalyzed Cyclizations: The use of lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to catalyze the intramolecular aminolysis of epoxy amines provides a high-yield pathway to azetidines that is tolerant of various functional groups. nih.govfrontiersin.org This method could be highly effective for creating complex azetidine precursors.

Photocycloaddition Reactions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between imines and alkenes, offers a direct approach to forming the azetidine core. rsc.org Modern photocatalysis using visible light can make this process more accessible and scalable. rsc.org

Strain-Release Functionalization: Developing methods that take advantage of the inherent ring strain of azetidines allows for their conversion into more complex, functionalized products. rsc.org This includes ring-opening reactions that can be catalyzed to proceed with high enantioselectivity. acs.org

Table 2: Comparison of Modern Synthetic Methods for Azetidine Ring Formation
MethodologyCatalyst/ReagentKey AdvantagesReference
Intramolecular C-H AminationPalladium (Pd) catalystsHigh efficiency, low catalyst loading, uses unactivated C-H bonds. nih.gov
Intramolecular Aminolysis of EpoxidesLanthanum(III) triflate (La(OTf)₃)High yields, tolerance of acid-sensitive functional groups. nih.govfrontiersin.org
[2+2] PhotocycloadditionIridium(III) photocatalystDirect formation of the azetidine ring using visible light. rsc.org
Ti(IV)-Mediated CouplingTitanium(IV) catalysts, Grignard reagentsBroad substrate scope, access to densely functionalized azetidines. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comresearchgate.net For a scaffold like this compound, these computational tools can be instrumental in navigating the vast chemical space to identify promising drug candidates.

Key applications of AI/ML in this context include:

Generative Models for De Novo Design: AI algorithms can be trained on large datasets of known bioactive molecules to generate novel chemical structures. nih.gov These models can be constrained to produce derivatives of the azetidine-tetrahydropyran scaffold with optimized properties, such as high predicted binding affinity for a specific target and favorable drug-like characteristics.

Predictive Modeling: ML models can accurately predict various properties, including bioactivity, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity (ADMET). mdpi.com By applying these models to virtual libraries of azetidine-tetrahydropyran derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. mit.edu

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise entire synthetic routes. researchgate.net This could help overcome the synthetic challenges associated with azetidines by identifying novel, efficient pathways to target molecules. mit.edu

Scaffold Hopping and Landscape Analysis: ML can be used to analyze the chemical landscape of existing drugs and identify opportunities for "scaffold hopping," where the core of a known drug is replaced with a novel scaffold, like the azetidine-tetrahydropyran core, while preserving biological activity. mdpi.com

Table 3: Applications of AI/ML in the Design of Azetidine-Tetrahydropyran Derivatives
AI/ML ApplicationSpecific TaskPotential ImpactReference
Generative ChemistryDesign of novel derivatives with desired properties.Accelerates the discovery of new chemical entities (NCEs). nih.gov
Predictive ADMETIn silico screening for drug-like properties and potential toxicity.Reduces late-stage attrition of drug candidates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of virtual compounds.Prioritizes synthesis of the most potent compounds. nih.gov
Retrosynthesis PlanningProposing efficient synthetic routes to target molecules.Overcomes synthetic bottlenecks and improves accessibility. researchgate.net

Potential Applications in Modulating Specific Biological Pathways and Disease States

The unique three-dimensional structure imparted by the azetidine-tetrahydropyran scaffold makes it an attractive candidate for modulating biological pathways implicated in a variety of diseases. The conformationally restricted nature of the azetidine ring can lead to higher binding affinity and selectivity for target proteins. enamine.net

Potential therapeutic applications include:

Oncology: As mentioned, targeting the STAT3 signaling pathway is a validated strategy in cancer therapy. nih.gov Derivatives of the azetidine-tetrahydropyran scaffold could be designed as potent and selective STAT3 inhibitors for breast cancer and other malignancies. acs.orgnih.gov Furthermore, inhibition of the TGF-β/ALK5 pathway has shown antitumor efficacy, presenting another promising avenue. nih.gov

Neurodegenerative and Psychiatric Disorders: The ability of small molecules to cross the blood-brain barrier is critical for treating CNS diseases. The physicochemical properties of the azetidine-tetrahydropyran scaffold can be fine-tuned to enhance CNS penetration, enabling the development of novel agents for conditions like depression, schizophrenia, or Alzheimer's disease. nih.govnih.gov

Inflammatory Diseases: Numerous inflammatory conditions are driven by dysregulated signaling pathways. The development of specific inhibitors based on this scaffold could lead to new treatments for diseases such as rheumatoid arthritis or inflammatory bowel disease. nih.gov

Metabolic Diseases: Azetidine-containing compounds have been investigated for their potential in treating diabetes and obesity. nih.gov The scaffold could be used to design inhibitors of key enzymes or modulators of receptors involved in metabolic regulation.

Table 4: Potential Therapeutic Applications and Associated Biological Pathways
Disease StateBiological Pathway/TargetTherapeutic RationaleReference
Cancer (e.g., Breast Cancer)STAT3 Signaling Pathway; TGF-β/ALK5 PathwayInhibition of oncogenic signaling, cell proliferation, and metastasis. acs.orgnih.govnih.gov
CNS Disorders (e.g., Depression)Neurotransmitter Receptors/TransportersModulation of neuronal signaling to alleviate symptoms. nih.govnih.gov
Infectious DiseasesBacterial Cell Wall Synthesis; Fungal-specific EnzymesDevelopment of new antimicrobial agents to combat resistance. medwinpublishers.comacgpubs.org
Inflammatory ConditionsCytokine Signaling PathwaysSuppression of pro-inflammatory responses. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.